molecular formula C10H7F3N2 B1276572 (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 71682-89-8

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No. B1276572
CAS RN: 71682-89-8
M. Wt: 212.17 g/mol
InChI Key: YKHUYEGEZRFKOV-UITAMQMPSA-N
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Description

The compound (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a chemical entity that belongs to the class of organic compounds known as prop-2-enenitriles with additional substituents. While the specific compound is not directly described in the provided papers, similar compounds with related structures have been synthesized and characterized, which can provide insights into the chemical and physical properties one might expect from this compound.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was synthesized through the condensation of benzoylacetone with p-methylaniline . This suggests that the synthesis of (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile could potentially be achieved through a similar condensation reaction involving a suitable aldehyde or ketone with an amine containing the trifluoromethylphenyl group.

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using techniques such as single-crystal X-ray diffraction. For example, the related compound mentioned above crystallizes in the orthorhombic space group Pccn, with specific unit cell dimensions . This indicates that (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile might also crystallize in a similar manner, potentially in an orthorhombic or other space group, depending on the specific substituents and their interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points can be inferred from related compounds. For instance, the compound (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits distinct endothermic peaks at temperatures corresponding to its melting and boiling points . Similar thermal behavior could be expected for (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile. The chemical properties, such as reactivity and stability, would be influenced by the presence of the amino and nitrile groups, as well as the electron-withdrawing trifluoromethyl group.

Scientific Research Applications

1. Photophysical Properties and Frontier Orbitals

A study by Percino et al. (2016) analyzed the molecular structures of α,β-unsaturated acrylonitrile derivatives, including compounds similar to (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile. Their work focused on the photophysical properties and frontier orbitals of these compounds, highlighting their significance in optical applications and electronic interactions (Percino et al., 2016).

2. Cyclization Kinetics in Chemical Synthesis

Research by Platonova et al. (2013) investigated the cyclization kinetics of similar compounds, emphasizing their utility in chemical synthesis. This study provides insights into the reaction mechanisms and potential applications in creating complex chemical structures (Platonova et al., 2013).

3. Optical and Supramolecular Characterization

Percino et al. (2017) conducted a study on compounds closely related to (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile, focusing on their optical and supramolecular properties. This research highlights the potential of these compounds in developing advanced materials with specific optical characteristics (Percino et al., 2017).

4. Non-Hydrogen Bonding Interactions

A study by Zhang et al. (2011) explored the non-hydrogen bonding interactions in ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, providing insights into the molecular behavior and potential applications in material science and molecular engineering (Zhang et al., 2011).

5. Applications in Polymer Technology

Tao et al. (2009) synthesized and characterized fluorinated polyimides, using derivatives related to (2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile. This research is significant for the development of high-performance polymers with applications in electronics and material science (Tao et al., 2009).

Mechanism of Action

While the mechanism of action for the specific compound “(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile” is not available, similar compounds have shown to affect mycelial growth by disrupting membrane integrity .

Safety and Hazards

While specific safety and hazard information for the compound “(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile” is not available, similar compounds have been associated with certain hazards. For example, the compound “(2Z)-2-[(E)-(methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile” has been associated with hazard statements H302, H312, and H332 .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new compounds, including “(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile”, could be a future direction in this field.

properties

IUPAC Name

(Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-5H,15H2/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHUYEGEZRFKOV-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420609
Record name (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

CAS RN

71682-89-8
Record name (2Z)-3-Amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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